molecular formula C22H26N2O2S B1242487 1-(Benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)piperazino]-1-propanol

1-(Benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)piperazino]-1-propanol

Cat. No. B1242487
M. Wt: 382.5 g/mol
InChI Key: BXLSCEOVEPCFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06262056B1

Procedure details

To 500 mg of 1-(benzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one hydrochloride (1.20×10−3 moles) in 30 ml of MeOH a 0° C. was added NaBH4 for about 20 min until the reaction ceased to evolve. After two hours 50 ml of H2O were added to the medium, it was stirred for a few minutes and was extracted twice with 200 ml of AcOEt. The organic phase was washed three times with H2O, was dried with Na2SO4 and the solvent was removed. It was purified in silica column with AcOEt/hexane (1:1). The free base was thus obtained in form of a white solid. Yield: 30%. Two polymorphic forms of this product were obtained, the melting points of which were 108° C. and 120° C. respectively.
Name
1-(benzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one hydrochloride
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[S:2]1[CH:6]=[C:5]([C:7](=[O:24])[CH2:8][CH2:9][N:10]2[CH2:15][CH2:14][N:13]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[O:22][CH3:23])[CH2:12][CH2:11]2)[C:4]2[CH:25]=[CH:26][CH:27]=[CH:28][C:3]1=2.[BH4-].[Na+].O>CO>[S:2]1[CH:6]=[C:5]([CH:7]([OH:24])[CH2:8][CH2:9][N:10]2[CH2:15][CH2:14][N:13]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[O:22][CH3:23])[CH2:12][CH2:11]2)[C:4]2[CH:25]=[CH:26][CH:27]=[CH:28][C:3]1=2 |f:0.1,2.3|

Inputs

Step One
Name
1-(benzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one hydrochloride
Quantity
500 mg
Type
reactant
Smiles
Cl.S1C2=C(C(=C1)C(CCN1CCN(CC1)C1=C(C=CC=C1)OC)=O)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for a few minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted twice with 200 ml of AcOEt
WASH
Type
WASH
Details
The organic phase was washed three times with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
It was purified in silica column with AcOEt/hexane (1:1)
CUSTOM
Type
CUSTOM
Details
The free base was thus obtained in form of a white solid
CUSTOM
Type
CUSTOM
Details
Two polymorphic forms of this product were obtained
CUSTOM
Type
CUSTOM
Details
were 108° C. and 120° C.

Outcomes

Product
Name
Type
Smiles
S1C2=C(C(=C1)C(CCN1CCN(CC1)C1=C(C=CC=C1)OC)O)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.